Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate
Overview
Description
Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate is a chemical compound with the molecular formula C16H18N2O8 and a molecular weight of 366.32 g/mol . . This compound is characterized by the presence of two pyrrolidinone groups attached to a fumarate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate typically involves the esterification of fumaric acid with 2-(2,5-dioxopyrrolidin-1-yl)ethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fumarate backbone to succinate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, succinate derivatives, and various substituted esters .
Scientific Research Applications
Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon hydrolysis. These metabolites can then interact with cellular targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diroximel fumarate: A related compound used as a prodrug for delivering fumaric acid esters.
Dimethyl fumarate: Another fumarate ester with similar chemical properties and applications.
Ethyl fumarate: A simpler ester of fumaric acid with different reactivity and applications.
Uniqueness
Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate is unique due to its dual pyrrolidinone groups, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its potential as a versatile reagent in organic synthesis .
Properties
IUPAC Name |
bis[2-(2,5-dioxopyrrolidin-1-yl)ethyl] (E)-but-2-enedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O8/c19-11-1-2-12(20)17(11)7-9-25-15(23)5-6-16(24)26-10-8-18-13(21)3-4-14(18)22/h5-6H,1-4,7-10H2/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQJOKHRFRIOPB-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC(=O)C=CC(=O)OCCN2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CCOC(=O)/C=C/C(=O)OCCN2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101811-40-7 | |
Record name | Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101811407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIS(2-(2,5-DIOXOPYRROLIDIN-1-YL)ETHYL) FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT7ZSP8VXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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